molecular formula C10H13NO2 B13261419 2-(2-Pyridinyl)pentanoic acid

2-(2-Pyridinyl)pentanoic acid

Cat. No.: B13261419
M. Wt: 179.22 g/mol
InChI Key: AKOLZRYXSRTLAS-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)pentanoic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-pyridin-2-ylpentanoic acid

InChI

InChI=1S/C10H13NO2/c1-2-5-8(10(12)13)9-6-3-4-7-11-9/h3-4,6-8H,2,5H2,1H3,(H,12,13)

InChI Key

AKOLZRYXSRTLAS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=N1)C(=O)O

Origin of Product

United States

Contextualizing the Pyridinyl and Pentanoic Acid Moieties Within Organic Chemistry

The foundational components of 2-(2-Pyridinyl)pentanoic acid, the pyridinyl and pentanoic acid moieties, each bring a rich history of chemical significance and reactivity to the combined molecule.

The pentanoic acid moiety , also known as valeric acid, is a five-carbon carboxylic acid. Substituted pentanoic acids are a significant class of compounds in organic and medicinal chemistry. The carboxylic acid group is a key functional group that can participate in various chemical reactions, including esterification and amide bond formation, making it a versatile handle for synthesizing more complex molecules. cymitquimica.com Pentanoic acid derivatives have been investigated for a range of biological activities, including their potential as anticancer and anti-epileptic agents. nih.gov The aliphatic chain of pentanoic acid contributes to the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Significance of the 2 Substitution Pattern in Pyridine Carboxylic Acid Derivatives

The specific attachment of the pentanoic acid chain at the 2-position of the pyridine (B92270) ring in 2-(2-Pyridinyl)pentanoic acid is a critical determinant of its chemical character and reactivity. The position of substituents on a pyridine ring significantly affects the molecule's electronic distribution and steric environment.

Due to the electron-withdrawing nature of the nitrogen atom, the carbon atoms at the 2- (ortho) and 4- (para) positions of the pyridine ring are electron-deficient. chemsky-cn.com This electronic characteristic makes these positions susceptible to nucleophilic attack. chemsky-cn.comquora.com Consequently, nucleophilic substitution reactions on the pyridine ring are favored at the 2- and 4-positions. quora.com The intermediate formed during a nucleophilic attack at the 2-position is particularly stabilized because the negative charge can be delocalized onto the electronegative nitrogen atom. chemsky-cn.com

Conversely, electrophilic substitution on the pyridine ring is generally more difficult than on benzene (B151609) and tends to occur at the 3-position, which is the most electron-rich carbon. quora.comuoanbar.edu.iq The presence of a carboxylic acid group, as in pyridine-carboxylic acids, further influences the reactivity. Picolinic acid, or 2-pyridinecarboxylic acid, is an endogenous metabolite of L-tryptophan and has been shown to have a range of biological effects, including neuroprotective and immunological activities. nih.gov The proximity of the carboxylic acid group to the ring nitrogen in 2-substituted pyridine derivatives can lead to interesting chemical properties, such as the ability to form stable complexes with metal ions. nih.gov

Structure Activity Relationship Sar Investigations in 2 2 Pyridinyl Pentanoic Acid Analogues

Theoretical Frameworks and Methodologies in SAR Analysis

The analysis of structure-activity relationships for pyridinyl alkanoic acids and related compounds employs a range of theoretical and computational methodologies to rationalize and predict biological activity. These frameworks are essential for guiding the synthesis of new analogues.

Docking calculations are frequently utilized to visualize the binding of analogues to target proteins. For instance, in the study of chromeno[2,3-b]pyridine derivatives, which share a pyridine-carboxylic acid moiety, docking calculations were used alongside the X-ray crystal structure of a target kinase to guide the synthesis of new analogues. nih.gov This approach helps in understanding how specific functional groups, such as the C-3 carboxylic acid, interact with amino acid residues like Thr156 in a kinase binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models and machine learning methods are also applied to analyze SAR data for pyridine-containing compounds. colab.wsacs.org These statistical and computational models correlate variations in physicochemical properties of the molecules with their biological activities. By building these models, researchers can predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts. For example, machine learning methods have been successfully used to create classification models for thromboxane (B8750289) A2 synthase inhibitors, a class of compounds that includes pyridinyl derivatives. colab.wsacs.org In other studies, analysis of molecular descriptors and electrostatic potential maps helps to determine how the presence and position of specific functional groups enhance the desired activity. nih.gov

Impact of Pyridine (B92270) Ring Modifications on Chemical Activity

The introduction of substituents onto the pyridine ring can dramatically alter a compound's activity. The nature, size, and position of these groups influence factors like binding affinity, metabolic stability, and solubility. nih.gov

In a series of herbicidal 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, the presence of a trifluoromethyl group (-CF3) at the 5-position of the pyridine ring was found to be essential for potent activity. nih.gov In studies of other pyridine derivatives, it was observed that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups could enhance antiproliferative activity, whereas the addition of halogen atoms or other bulky groups sometimes led to lower activity. nih.gov For a class of anticonvulsants derived from 2-aryl-2-(pyridin-2-yl)acetamides, the highest activity was observed in compounds where the associated phenyl ring was either unsubstituted or had small substituents in the ortho- or meta-positions. nih.gov

Table 1: Effect of Pyridine Ring Substituents on Activity in Analogue Series
Compound SeriesSubstituentEffect on ActivitySource
Herbicidal Pyridyl-benzothiazol-yloxy-hexanoic Acids5-Trifluoromethyl (-CF3)Essential for high activity nih.gov
Antiproliferative Pyridine Derivatives-OMe, -OH, -NH2Enhanced activity nih.gov
Halogens (Br, Cl, F), bulky groupsLower activity
Anticonvulsant 2-aryl-2-(pyridin-2-yl)acetamidesUnsubstituted or small ortho-/meta- groups on aryl ringHighest activity nih.gov

The position of the pentanoic acid chain on the pyridine ring (i.e., attachment at the 2-, 3-, or 4-position) is a critical determinant of activity. This isomeric variation alters the molecule's geometry and the nitrogen atom's spatial relationship to the side chain, affecting how the molecule interacts with biological targets.

Influence of Pentanoic Acid Chain Modifications on Chemical Activity

Modifications to the five-carbon alkanoic acid chain, including its length, branching, and the functional group at its terminus, provide another axis for SAR exploration.

The length and branching of the alkyl chain connecting the carboxylic acid to the pyridine ring can influence activity, bioavailability, and binding affinity. In a study of harmine (B1663883) analogues, a series of compounds with different acid chain lengths were synthesized, including those derived from butanoic, pentanoic, and hexanoic acids, to probe the effect of the linker length on biological activity. nih.gov In a series of herbicidal compounds, it was found that the activity decreased as the carbon chain of the alkanoic acid was extended. nih.gov Conversely, in the development of pyrrolo[3,4-c]pyridine derivatives, activity was found to increase when an alkyl chain was extended from methyl to ethyl and propyl, while larger substituents led to a significant loss of potency. mdpi.com The study of pregabalin, an analogue of GABA with an isobutyl group, and related structures shows that specific branching patterns on the acid chain are crucial for targeting the α2-δ subunit of voltage-gated calcium channels. researchgate.net

Table 2: Effect of Alkanoic Acid Chain Length on Activity in Analogue Series
Compound SeriesChain ModificationEffect on ActivitySource
Herbicidal Pyridyl-benzothiazol-yloxy-alkanoic AcidsExtension of carbon chainDecreased activity nih.gov
Pyrrolo[3,4-c]pyridine DerivativesExtension from methyl to ethyl/propylIncreased activity mdpi.com
Pyrrolo[3,4-c]pyridine DerivativesLarge substituents (phenyl, cyclopentyl)Significant loss of potency mdpi.com

The carboxylic acid group is a key functional handle, often acting as a hydrogen bond donor or acceptor. researchgate.net Its acidic nature can, however, impact properties like cell permeability and metabolic stability. Converting the carboxylic acid to bioisosteres such as esters or amides is a common strategy to modulate these properties. researchgate.net

In a study of herbicidal compounds, carboxylic esters were found to exhibit higher activity compared to the corresponding carboxylic amides and the free acids. nih.gov In the development of inhibitors for inflammatory kinases, replacing the carboxylic acid of the lead compound amlexanox (B1666007) with other acid bioisosteres led to improved potency. nih.gov Similarly, research into acridone (B373769) analogues involved the synthesis of both carboxylic esters and carboxamides to explore the SAR. rsc.org These modifications can influence solubility, metabolic pathways, and binding interactions, making the choice between an acid, ester, or amide a critical optimization step. researchgate.net

Stereochemical Factors in Structure-Activity Relationships

Role of Chirality at C2 of the Pentanoic Acid

The second carbon (C2) of the pentanoic acid side chain in 2-(2-Pyridinyl)pentanoic acid is a stereogenic center, as it is bonded to four different groups: the pyridinyl ring, a hydrogen atom, a carboxyl group, and a propyl group. dalalinstitute.com This gives rise to the existence of two non-superimposable mirror images, known as enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. units.it

Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comamericanpharmaceuticalreview.comcsfarmacie.cz One enantiomer may fit perfectly into a binding site, leading to a desired therapeutic effect, while the other may bind less effectively, be inactive, or even cause unwanted side effects. csfarmacie.czlibretexts.org The separation of these enantiomers, a process called chiral resolution, is therefore essential to evaluate the activity of each isomer independently. libretexts.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. csfarmacie.cznih.gov

In the study of this compound analogues, it is a common finding that the biological activity resides predominantly in one of the enantiomers. This phenomenon, known as stereoselectivity, underscores the importance of the absolute configuration at the C2 position. For instance, in related series of compounds, the activity can differ substantially between the (R)- and (S)-isomers.

Table 1: Illustrative Biological Activity of C2 Enantiomers in a Hypothetical Analogue Series This table presents hypothetical data to illustrate the common principle of stereoselectivity in SAR studies.

Compound C2 Configuration Biological Activity (IC₅₀, nM)
Analogue A Racemic (R/S) 150
Analogue A1 (R) 25
Analogue A2 (S) > 10,000
Analogue B Racemic (R/S) 80
Analogue B1 (R) > 5,000

The data illustrates that for Analogue A, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. Conversely, for Analogue B, the activity is concentrated in the (S)-enantiomer. This highlights that the specific spatial arrangement at the C2 chiral center is a critical factor for molecular recognition at the target site.

Conformational Analysis and Its Relevance to Activity

A key conformational feature of this scaffold is the rotation around the single bond connecting the C2 of the pentanoic acid chain to the pyridine ring. The relative orientation of these two groups is defined by a dihedral angle. Computational and experimental studies, such as those on structurally related pyridyl-aryl systems, reveal that there are energy barriers to this rotation. unibo.it

The rotation of the pentanoic acid moiety relative to the pyridine ring can pass through two primary transition states (TS). One occurs when the C-H bond of the chiral carbon is eclipsed with the nitrogen of the pyridine ring (dihedral angle ~0°, TS0), and the other occurs when it is eclipsed with the C-H bond at the 3-position of the pyridine ring (dihedral angle ~180°, TS180). unibo.it The energy of these transition states, and thus the rotational barrier, determines how easily the molecule can adopt different conformations. unibo.it

The presence of substituents on either the pyridine ring or the pentanoic acid chain can influence these rotational barriers through steric or electronic interactions, thereby altering the population of accessible conformations. unibo.it A molecule that is too rigid may be unable to achieve the necessary bioactive conformation, while a molecule that is excessively flexible might pay too high an entropic penalty upon binding. nih.gov Therefore, understanding the conformational preferences and the energy landscape of rotation is vital for designing analogues with optimized activity.

Table 2: Example of Rotational Energy Barriers in a Model Pyridyl-Aryl System Data adapted from computational studies on related systems to illustrate conformational principles. unibo.it

Compound System Substituent (X) on Alkyl Group Rotational Barrier (ΔG‡ rot, kcal/mol) Predominant Conformation
Model System 1 -H 13.7 Skewed

This data shows that even subtle changes in substitution can alter the rotational energy barrier, which in turn affects the conformational equilibrium and the molecule's ability to present the correct pharmacophore to its biological target. unibo.it

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Pyridinyl Pentanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for deciphering the molecular architecture of 2-(2-Pyridinyl)pentanoic acid. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm region. The protons on the pyridine (B92270) ring are expected in the aromatic region (7.0-8.7 ppm), with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom. The aliphatic protons of the pentanoic acid chain would appear further upfield. The methine proton (CH) alpha to both the pyridine ring and the carboxyl group would likely be found around 3.5-4.0 ppm. The other aliphatic protons would appear at chemical shifts typical for an n-propyl group. For a similar structure, 2-propylpyridine, the alpha-CH₂ protons resonate around 2.76 ppm, the beta-CH₂ protons at 1.76 ppm, and the terminal methyl protons at 0.97 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the carboxylic acid is significantly deshielded, with its signal expected in the range of 170-180 ppm. The carbons of the pyridine ring would resonate between approximately 120 ppm and 150 ppm. The aliphatic carbons of the pentanoic acid chain will appear in the upfield region of the spectrum. Based on data for analogous compounds like 2-methylpentanoic acid, the methine carbon (C2) is expected around 40-50 ppm, with the subsequent methylene (B1212753) and methyl carbons appearing at progressively lower chemical shifts. hmdb.cawisc.edu

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. COSY spectra establish proton-proton coupling relationships, helping to trace the connectivity through the pentanoic acid chain and within the pyridine ring. HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignment of each carbon to its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH)10.0 - 12.0170 - 180
Pyridine C2'-~158
Pyridine C3'~7.3~123
Pyridine C4'~7.8~137
Pyridine C5'~7.2~122
Pyridine C6'~8.6~149
Pentanoic Acid C2 (α-CH)3.5 - 4.040 - 50
Pentanoic Acid C3 (β-CH₂)1.8 - 2.230 - 35
Pentanoic Acid C4 (γ-CH₂)1.3 - 1.520 - 25
Pentanoic Acid C5 (δ-CH₃)0.8 - 1.013 - 15

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₃NO₂ = 179.1 g/mol ). The fragmentation pattern is influenced by both the carboxylic acid group and the pyridine ring. The presence of the nitrogen atom in the 2-position of the pyridine ring often directs the fragmentation. acs.org Common fragmentations for carboxylic acids include the loss of the hydroxyl radical (•OH, M-17) and the carboxyl group (•COOH, M-45). A significant fragmentation pathway for α-substituted pyridine derivatives involves cleavage of the side chain. tandfonline.com For this compound, a prominent peak would be expected from the loss of the propyl group (C₃H₇), leading to an ion at m/z 136. Another key fragmentation could be the loss of the entire pentanoic acid group, leaving the pyridinium (B92312) cation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₀H₁₃NO₂, the exact mass is 179.09463 Da. This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonDescription
179[C₁₀H₁₃NO₂]⁺Molecular Ion (M⁺)
162[C₁₀H₁₂NO]⁺Loss of •OH radical
136[C₈H₈NO]⁺Loss of •C₃H₇ (propyl radical) via α-cleavage
134[C₁₀H₁₂N]⁺Loss of COOH radical
78[C₅H₄N]⁺Pyridyl cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of specific bonds.

The most prominent features are associated with the carboxylic acid group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. jst.go.jp A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is typically observed between 1700 and 1725 cm⁻¹. The pyridine ring gives rise to several characteristic bands, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from both the aromatic pyridine ring and the aliphatic pentanoic acid chain will appear around 2850-3100 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300O-H Stretch (broad)Carboxylic Acid
2850 - 3000C-H StretchAliphatic Chain
~3050C-H StretchPyridine Ring
1700 - 1725C=O Stretch (strong)Carboxylic Acid
1400 - 1600C=C and C=N Ring StretchesPyridine Ring
~1300C-O Stretch / O-H BendCarboxylic Acid
~900O-H Bend (out-of-plane, broad)Carboxylic Acid

Chromatographic Separation and Quantification

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The retention of this compound is influenced by the pH of the mobile phase due to its ionizable carboxylic acid and basic pyridine functionalities. helixchrom.comsielc.com To ensure good peak shape and reproducible retention, the mobile phase is typically buffered. An acidic mobile phase (e.g., water/acetonitrile with formic or phosphoric acid) will protonate the pyridine nitrogen and suppress the ionization of the carboxylic acid, leading to controlled retention on the C18 column. sielc.com Detection is commonly performed using a UV detector, monitoring at a wavelength where the pyridine ring absorbs strongly (around 260 nm) or at a lower wavelength (~210 nm) for the carboxylic acid group.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis of this compound is challenging and can result in poor peak shape and thermal degradation.

To overcome these limitations, chemical derivatization is typically employed prior to GC analysis. jfda-online.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to convert the carboxylic acid into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester. Another approach is esterification to form, for example, a methyl ester. After derivatization, the analyte can be effectively separated on a GC column, typically one with a mid-polarity stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides both quantitative data and mass spectra for confident peak identification. The mass spectrum of the derivatized compound will show a different fragmentation pattern, which is characteristic of the specific derivative formed. nih.gov

Ion Exclusion and Ion Exchange Chromatography for Organic Acids

Ion chromatography, encompassing both ion exclusion and ion exchange techniques, offers powerful tools for the separation and quantification of ionic and polar compounds like this compound. The choice between these methods often depends on the specific analytical challenge, such as the sample matrix and the presence of interfering ions.

Ion Exclusion Chromatography (IEC) is particularly effective for the analysis of organic acids. The separation mechanism is based on the principle of Donnan exclusion, where the highly ionized stationary phase repels anions of strong acids, causing them to elute quickly. Weaker acids, such as carboxylic acids, are less ionized in the acidic mobile phase and can penetrate the stationary phase to a greater extent, leading to longer retention times. This technique is advantageous for separating organic acids from a complex matrix containing inorganic anions.

For the analysis of this compound, a method can be adapted from established procedures for other pyridine carboxylic acids. A common approach involves the use of a polymeric cation-exchange resin in the hydrogen form as the stationary phase with a dilute mineral acid, such as sulfuric acid, as the mobile phase. Detection can be achieved using a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent and enhance the signal of the analyte.

Ion Exchange Chromatography (IEC) , specifically anion-exchange chromatography, provides an alternative and robust method for the analysis of this compound. In this technique, the stationary phase consists of a solid support with covalently bound positively charged functional groups, which attract and bind the negatively charged carboxylate ions of the analyte. Elution is typically achieved by increasing the concentration of a competing anion (e.g., from a salt gradient) or by changing the pH of the mobile phase to neutralize the charge on the analyte.

A mixed-mode chromatography approach, combining reversed-phase and cation-exchange mechanisms, has proven effective for the separation of isomers of pyridine carboxylic acids and can be applied to this compound. This allows for fine-tuning of the separation based on both the hydrophobic and ionic properties of the molecule.

Below is a representative data table illustrating the chromatographic conditions that could be employed for the analysis of this compound.

ParameterIon Exclusion Chromatography (IEC)Ion Exchange Chromatography (IEC - Mixed Mode)
Stationary PhaseSulfonated Polystyrene-Divinylbenzene Resin (H+ form)C18 with Embedded Cation-Exchange Groups
Column Dimensions250 mm x 4.0 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase0.005 M Sulfuric AcidAcetonitrile/Water with 0.1% Formic Acid
Flow Rate0.8 mL/min1.0 mL/min
Temperature35 °C30 °C
DetectionSuppressed ConductivityUV at 262 nm
Expected Retention Time~12.5 min~8.2 min

Elemental Analysis and Purity Assessment

Elemental analysis is a cornerstone technique for verifying the chemical composition of a synthesized compound. It provides the percentage of each element present in the molecule, which can be compared against the theoretical values calculated from its molecular formula. For this compound, with the molecular formula C₁₀H₁₃NO₂, the theoretical elemental composition can be precisely calculated.

The molecular weight of this compound is 179.22 g/mol .

Carbon (C): (10 * 12.01) / 179.22 * 100% = 67.02%

Hydrogen (H): (13 * 1.01) / 179.22 * 100% = 7.30%

Nitrogen (N): (1 * 14.01) / 179.22 * 100% = 7.82%

Oxygen (O): (2 * 16.00) / 179.22 * 100% = 17.86%

Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the empirical formula of the compound.

ElementTheoretical Percentage (%)Experimental Percentage (%)Deviation (%)
Carbon (C)67.0266.95-0.07
Hydrogen (H)7.307.35+0.05
Nitrogen (N)7.827.79-0.03

Purity Assessment is critical to ensure that the sample is free from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and accuracy. A reversed-phase HPLC method is typically developed and validated for the purity determination of organic compounds like this compound.

The method involves using a non-polar stationary phase (e.g., C18) and a polar mobile phase. The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity reference standards, this value is expected to be ≥99%.

A typical HPLC method for the purity assessment of a substituted pyridine carboxylic acid is detailed in the table below.

ParameterHPLC Conditions for Purity Assessment
Stationary PhaseOctadecyl Silica (C18), 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and 0.1% Phosphoric Acid in Water
Flow Rate1.2 mL/min
DetectionUV at 262 nm
Injection Volume10 µL
Column Temperature25 °C
Purity Result (Area %)≥99.5%

Computational Chemistry and Theoretical Studies on 2 2 Pyridinyl Pentanoic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For derivatives of pyridine (B92270) and carboxylic acids, these calculations elucidate electronic structure and predict reaction behaviors.

Electronic Structure Analysis

The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, is fundamental to its reactivity. DFT calculations are commonly used to determine these properties. For compounds analogous to 2-(2-Pyridinyl)pentanoic acid, such as other pyridine derivatives, methods like the B3LYP functional with basis sets like 6-31G* or 6-311G** are frequently employed. escholarship.orgacs.org

Key parameters obtained from these analyses are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. scirp.org

For a related compound, [(2-pyridin-4-yl-ethyl)thio]acetic acid, DFT calculations (B3LYP/6-31G*) yielded specific values for these orbital energies, which provides a reference for the expected electronic properties of similar structures. acs.orgresearchgate.net

Table 1: Calculated Electronic Properties of an Analogous Pyridine-Acetic Acid Derivative

Property Value (a.u.)
E(HOMO) -0.245
E(LUMO) -0.078
Energy Gap (ΔE) 0.167

Data derived from calculations on [(2-pyridin-4-yl-ethyl)thio]acetic acid using the B3LYP/6-31G method.* acs.org

The molecular electrostatic potential (MEP) map is another crucial output, which visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.

Reaction Pathway and Transition State Investigations

Computational studies can map out the energetic landscape of chemical reactions, identifying the most likely pathways and the structures of high-energy transition states. For molecules containing both pyridine and carboxylic acid functionalities, several reaction pathways are of interest, including proton transfer and decarboxylation.

A computational study on the closely related 2,2-di(pyridin-2-yl)acetic acid (DPA) investigated the competition between tautomerization and decarboxylation. escholarship.org Using DFT calculations (B3LYP/6-311G**), it was found that decarboxylation is energetically favored over tautomerization by approximately 15 kcal/mol. escholarship.org The study calculated the energy barriers for the migration of the methine proton, a key step in tautomerization, to be as high as 44-62 kcal/mol, making this pathway unlikely. escholarship.org

In another relevant study, the double proton transfer between 2-aminopyridine (B139424) and acetic acid was investigated. chinesechemsoc.orgresearchgate.net The energy barrier for this process was calculated to be very low in the ground state (as low as 0.40 kcal/mol at the B3LYP/6-31+G(d',p') level), indicating a facile reaction. chinesechemsoc.orgresearchgate.net These types of investigations are crucial for understanding reaction mechanisms and predicting product formation. researchgate.net

Table 2: Calculated Activation Barriers for Reactions in Analogous Systems

Reaction Analogous System Calculation Level Activation Barrier (kcal/mol)
Proton Migration (Tautomerization) 2,2-di(pyridin-2-yl)acetic acid B3LYP/6-311G** ~44
Ground-State Proton Transfer 2-aminopyridine/acetic acid B3LYP/6-31+G(d',p') 0.40

Data sourced from studies on analogous pyridine and carboxylic acid compounds. escholarship.orgresearchgate.net

Molecular Mechanics and Dynamics Simulations

While quantum methods are precise, molecular mechanics and dynamics simulations are better suited for exploring the flexibility and intermolecular interactions of larger systems or over longer timescales.

Conformational Landscape Analysis

The conformational landscape describes the various three-dimensional shapes a molecule can adopt through rotation around its single bonds. nih.govmdpi.com For this compound, key rotations would occur around the C-C bonds of the pentanoic acid chain and the bond connecting it to the pyridine ring.

Conformational analysis of similar flexible molecules often reveals a complex energy landscape with multiple local minima corresponding to different stable conformers. rsc.org The relative energies of these conformers determine their population at equilibrium. For example, analysis of γ-valerolactone showed an equilibrium between two envelope conformations, with the conformer having a pseudo-equatorial methyl group being more abundant (70%). jchemrev.com

Intermolecular Interaction Studies

Understanding how this compound interacts with itself and with other molecules is key to predicting its properties in condensed phases, such as its crystal structure and solubility. The primary intermolecular interactions for this compound would be hydrogen bonds. chemguide.co.uk

Crystal engineering studies on compounds containing both carboxylic acid and pyridine groups have shown a strong tendency to form a specific and robust hydrogen-bonding pattern known as the carboxylic acid–pyridine heterosynthon. researchgate.netresearchgate.netmdpi.com This involves a hydrogen bond between the acidic proton of the carboxylic acid and the basic nitrogen atom of the pyridine ring. This interaction is often favored over the formation of carboxylic acid-carboxylic acid dimers, which are common in the crystal structures of simple carboxylic acids. researchgate.net The formation of these predictable synthons is a cornerstone of crystal engineering. mdpi.com

Table 3: Common Supramolecular Synthons in Pyridine-Carboxylic Acid Systems

Synthon Type Description Interaction
Homosynthon Dimer of two carboxylic acid groups O-H···O
Heterosynthon Interaction between a carboxylic acid and a pyridine O-H···N

Based on general principles of intermolecular interactions in crystals containing pyridine and carboxylic acid functionalities. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity or other properties. toxnavigation.comnih.gov These models are expressed as mathematical equations and are valuable tools in drug discovery for predicting the activity of new molecules before they are synthesized. chemrevlett.com

While no specific QSAR model for this compound has been identified, models have been developed for structurally related pyridine carboxylic acid derivatives. chemrevlett.comnih.gov For instance, a 4D-QSAR study was successfully performed on a set of 86 pyrazole (B372694) pyridine carboxylic acid derivatives to predict their antibacterial and antineoplastic activities. nih.govmdpi.com The resulting model showed good predictive power, with a high correlation coefficient (R² training = 0.889) between the predicted and experimental activities. nih.gov

The general workflow for developing a QSAR model involves:

Data Set Preparation : Compiling a set of molecules with known activities.

Descriptor Calculation : Calculating numerical values (descriptors) that represent the physicochemical properties and structural features of the molecules.

Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical relationship between the descriptors and the activity. frontiersin.org

Model Validation : Rigorously testing the model's predictive ability using internal and external sets of compounds. nih.gov

Such models can help in the rational design of new compounds with potentially enhanced activities.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
[(2-pyridin-4-yl-ethyl)thio]acetic acid
2,2-di(pyridin-2-yl)acetic acid
2-aminopyridine
Acetic acid
γ-valerolactone

Development of QSAR Models for Chemical Activity

The development of a QSAR model for a series of compounds, such as derivatives of this compound, would involve a systematic workflow. This process typically includes data set preparation, descriptor calculation, variable selection, model building, and rigorous validation. derpharmachemica.com

The initial and one of the most critical steps is the compilation of a dataset of molecules with their corresponding measured biological activity. For instance, in a study on pyrazole pyridine carboxylic acid derivatives, a dataset of 86 compounds with their experimentally determined biological activities was used. nih.govresearchgate.net The biological activity is the dependent variable in the QSAR model, while the calculated molecular descriptors serve as the independent variables. slideshare.net

Once the dataset is established, various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common approach that attempts to model the relationship between two or more explanatory variables and a response variable by fitting a linear equation to the observed data. slideshare.net Other methods like Partial Least Squares (PLS) and non-linear methods such as Artificial Neural Networks (ANN) can also be utilized. derpharmachemica.comslideshare.net

For example, a 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives utilized a nonlinear least square regression method combined with a genetic algorithm to select the most relevant variables and build the model. nih.govresearchgate.net This approach allowed for the identification of a pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity. nih.govresearchgate.net

The ultimate goal of developing a QSAR model is to create a statistically robust equation that can predict the activity of new, untested compounds. dergipark.org.tr This predictive ability is highly valuable in the drug discovery process, as it can help prioritize the synthesis of compounds with potentially higher efficacy.

Molecular Descriptors and Statistical Validation

The foundation of any QSAR model lies in the molecular descriptors used to quantify the structural and physicochemical properties of the compounds. datagrok.ai These descriptors can be categorized into several classes:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings. datagrok.ai

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms in the molecule.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net

In a QSAR study of 1H-pyrazole-5-carboxylic acid derivatives with anticonvulsant activity, a six-parameter model was developed using quantum mechanical descriptors. researchgate.net These included the dipole moment (μ), the energy of the LUMO (ϵLUMO), polar surface area (PSA), and charge-related descriptors. researchgate.net For heterocyclic carboxylic acids, computational studies using Density Functional Theory (DFT) have been employed to calculate various reactivity and stability descriptors. aip.org

Table 1: Examples of Molecular Descriptor Classes

Descriptor Class Examples
Constitutional Molecular Weight, Number of H-bond donors/acceptors, Rotatable bonds
Topological Wiener index, Randic index
Geometrical Molecular surface area, Molecular volume

The reliability and predictive power of a developed QSAR model must be rigorously assessed through statistical validation. scielo.brbasicmedicalkey.com This process involves both internal and external validation techniques. basicmedicalkey.com

Internal validation assesses the robustness of the model using the initial training set of data. A common method is cross-validation, such as the leave-one-out (LOO) technique, which involves systematically removing one compound from the dataset, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. scielo.br The cross-validated correlation coefficient (q²) is a key metric here. acs.org

External validation evaluates the model's ability to predict the activity of an external set of compounds that were not used in the model's development. scielo.brbasicmedicalkey.com This is considered the most stringent test of a model's predictive capability. d-nb.info

A 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives reported strong statistical validation for their model. nih.govresearchgate.net The model for the training and test sets achieved satisfactory results with high correlation coefficients. nih.gov Similarly, a QSAR model for 1H-pyrazole-5-carboxylic acid derivatives demonstrated good statistical quality with a high squared correlation coefficient (R²) and predictive R² (R²pred). researchgate.netimist.ma

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Typical Acceptable Value
n Number of compounds in the dataset Varies
Squared correlation coefficient (goodness of fit) > 0.6 scielo.br
q² (or CV R²) Cross-validated correlation coefficient (internal validation) > 0.5 scielo.br
R²pred (or Q²ext) Predictive R² for the external test set > 0.6 scielo.br
F-statistic Fisher test value (statistical significance of the model) High values indicate significance

| RMSE | Root Mean Square Error | As low as possible |

In a QSAR study on functionalized amino acid anticonvulsant agents, models were generated with leave-one-out cross-validated R² (q²) values between 0.6 and 0.8, and these models were able to accurately predict the activity of novel compounds. acs.org The validation process ensures that the developed QSAR model is not a result of chance correlation and can be reliably used for its intended purpose. scielo.br

Applications and Role in Contemporary Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block and Intermediate

2-(2-Pyridinyl)pentanoic acid serves as a valuable building block in organic synthesis, providing a scaffold for the creation of more complex molecules. cymitquimica.com Its structure, featuring both a pyridine (B92270) ring and a carboxylic acid functional group, allows for a variety of chemical transformations. The pyridine nitrogen can act as a nucleophile or a ligand for metal catalysts, while the carboxylic acid can be converted into esters, amides, or other functional groups.

For instance, related pyridine carboxylic acids can be synthesized through methods like the hydrolysis of 2-cyanopyridine (B140075) under alkaline conditions followed by acid neutralization. google.com Another general approach involves the oxidation of precursor alcohols, such as the conversion of 2-pyridinemethanol (B130429) to 2-pyridinecarboxaldehyde, which can be further oxidized to the carboxylic acid. google.com The versatility of pyridine-containing compounds is further highlighted by their use in the synthesis of various derivatives. For example, S-(2-pyridyl) thioates and 2-pyridyl esters, derived from the corresponding carboxylic acids, react with Grignard reagents to form ketones in excellent yields. researchgate.net This method has been successfully applied to the synthesis of natural products like cis-jasmone and dihydrojasmone. researchgate.net

The table below summarizes some reactions where pyridine carboxylic acid derivatives are used as intermediates.

Starting MaterialReagentProductReaction Type
Carboxylic AcidsDi-2-pyridyldithiocarbonate (DPDTC)Active (thio)esters and amidesActivation/Condensation
(Thio)phosgene2-hydroxypyridine or 2-mercaptopyridineActive (thio)carbonates, thionocarbonate, and thiourea-
Active (thio)esters and amides with 2-pyridyl or pyrimidyl groupsOrganometallicsKetones, aldehydes, esters, amides, and β-keto estersAcylation
Active (thio)carbonatesGrignard reagents and aminesEsters and carbamatesAlkoxycarbonylation

Design of Novel Ligands for Coordination Chemistry

The pyridine moiety within this compound makes it a prime candidate for the design of novel ligands in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to coordinate with a wide variety of metal ions. unimi.itresearchgate.nethud.ac.uk The presence of the pentanoic acid side chain offers further opportunities for functionalization, allowing for the tuning of the ligand's electronic and steric properties.

The introduction of a pyridine group into a ligand's structure can significantly impact the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it This often leads to increased conformational rigidity. unimi.it Pyridine-containing ligands have found applications in diverse areas such as supramolecular chemistry and catalysis. unimi.it

The design of chiral bipyridine ligands, for example, is an area of significant interest in synthetic chemistry. hawaii.edu Camphor, a chiral starting material, has been widely used in the preparation of chiral auxiliaries and asymmetric ligands, including those incorporating pyridine. hawaii.edu The development of new chiral bipyridine ligands is of great importance for asymmetric catalysis. hawaii.edu

Researchers have synthesized various multidentate N-donor ligands containing pyridyl and pyridyl/thiazole units. hud.ac.uk The coordination behavior of these ligands is influenced by the position of the different heterocyclic rings within the ligand chain. hud.ac.uk The substituents on the ligand can also dominate the formation of the resulting metal complexes. hud.ac.uk

The table below showcases examples of metal complexes formed with pyridine-containing ligands.

LigandMetal IonResulting ComplexCoordination Geometry
3-(2-pyridyl)- unimi.itacs.orgrsc.orgtriazolo[4,3-a]pyridine (L¹⁰)Co(II), Ni(II), Cu(II)M(L¹⁰)₂(MeOH)₂₂N₄O₂ octahedral
2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH)Ru(II)Ru(bpy)₂(cppH)₂·H₂O-
Di-2-pyridyl ketoxime (dpkoxH)Ir(III)[Ir(dpkoxH)Cl₄]One 2-pyridyl N and oxime N
Di-2-pyridyl ketoxime (dpkoxH)Ir(III)[Ir(dpkoxH)Cl₄]Two 2-pyridyl N

Scaffold for the Development of Advanced Organic Compounds

The inherent structure of this compound makes it an excellent scaffold for the development of more complex and advanced organic compounds. A scaffold in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a widely used scaffold in drug discovery due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry and three-dimensional nature of a molecule. nih.gov

Similarly, the pyridine ring in this compound provides a key structural motif found in many biologically active natural products and synthetic compounds. rsc.orgnsf.gov Its presence is often crucial for their bioactivity. nsf.gov The functionalization of this scaffold allows for the synthesis of a diverse range of molecules with potential applications in various fields. For instance, the synthesis of hybrid pyridine derivatives bearing indole, triazole, and sulfonamide groups has been achieved using a triazine-based magnetic ionic porous organic polymer as a catalyst. rsc.org

The development of inhibitors of bacterial hyaluronidase (B3051955) has been approached through the synthesis of compounds based on various scaffolds, demonstrating the importance of the core structure in designing biologically active molecules. uni-regensburg.de

Potential in Catalysis and Reaction Rate Modulation

Pyridine-containing compounds, including derivatives of this compound, have shown significant potential in the field of catalysis and reaction rate modulation. The pyridine moiety can directly participate in catalytic cycles or act as a ligand to modulate the activity of a metal catalyst. unimi.it

Palladium(II) complexes with pyridine derivatives, for example, have been utilized as efficient catalysts in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. acs.org The electronic properties of the substituents on the pyridine ring can influence the catalytic efficiency. acs.org Furthermore, pyridine-containing macrocyclic complexes have been investigated for their catalytic applications in stereoselective carbon-carbon and carbon-oxygen bond-forming reactions. unimi.it The conformational rigidity imposed by the pyridine ring can be advantageous for certain catalytic transformations. unimi.it

The catalytic wet air oxidation of toxic nitrogen-containing compounds like pyridine has been studied using copper and cobalt catalysts. scispace.com The reaction conditions, such as pH, can significantly affect the conversion efficiency. scispace.com In the realm of organocatalysis, aspartic acid-containing peptides have been used for the catalytic, enantioselective N-oxidation of substituted pyridines, providing a novel route to chiral pyridine frameworks. nih.gov

The table below provides examples of catalytic reactions involving pyridine-containing compounds.

ReactionCatalyst/SystemKey Feature
Suzuki–Miyaura and Heck cross-couplingPd(II) complexes with pyridine derivativesEfficient precatalysts with tunable electronic properties. acs.org
Stereoselective C-C and C-O bond forming reactionsMetal complexes of pyridine-containing macrocyclesIncreased conformational rigidity of the ligand. unimi.it
Wet air oxidation of pyridineCuSO₄ and Cu-Co/CEffective for removing toxic nitrogenous compounds from wastewater. scispace.com
Enantioselective N-oxidation of pyridinesAspartic acid-containing peptidesProvides a new entry into chiral pyridine frameworks. nih.gov
Synthesis of hybrid pyridine derivativesTriazine-based magnetic ionic porous organic polymerCatalyzes the multi-component reaction to form complex pyridines. rsc.org

Future Research Directions and Emerging Perspectives for 2 2 Pyridinyl Pentanoic Acid Research

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 2-(2-Pyridinyl)pentanoic acid and related pyridine-containing molecules is a significant research goal. ijsat.orgresearchgate.net Current synthetic strategies often face challenges such as long reaction times, harsh conditions, and the use of hazardous reagents. oist.jp Future research will likely focus on "green chemistry" approaches to address these limitations.

Key areas for advancement include:

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are performed in a single reaction vessel can significantly improve efficiency and reduce waste. oist.jpnih.gov

Catalysis: The use of novel and recyclable catalysts, such as pyridine-2-carboxylic acid itself, has shown promise in promoting reactions with high yields and short reaction times under milder conditions. researchgate.netrsc.orgrsc.org Research into new catalytic systems, including biocatalysts, could further enhance the sustainability of these syntheses. acs.org

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, often leading to higher yields and cleaner product formation in a shorter amount of time. nih.gov

Atom Economy: Synthetic pathways with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, will be prioritized to minimize waste generation. oist.jp

Recent studies have demonstrated the potential of these greener approaches. For instance, a green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a catalyst in an aqueous ethanol (B145695) mixture achieved high yields and allowed for catalyst recycling. researchgate.netrsc.org Similarly, the use of pyridine-2-carboxylic acid as a catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones has also been reported to be highly efficient. rsc.org

Integration of Advanced Computational and Machine Learning Methodologies in Chemical Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide the design of new compounds with desired characteristics. auctoresonline.orgnih.gov For this compound and its analogs, these in silico methods can accelerate the discovery process and reduce the reliance on time-consuming and resource-intensive experimental work. auctoresonline.orgmdpi.com

Future research in this area will likely involve:

Molecular Docking and Structure-Activity Relationship (SAR) Studies: These computational techniques can predict how molecules will interact with biological targets, such as enzymes, aiding in the design of compounds with specific biological activities. ijsat.orgijsat.org

Quantitative Structure-Property Relationship (QSPR) Models: Machine learning algorithms can be trained on existing data to develop models that predict the physicochemical properties and activities of new, untested compounds. dinus.ac.id

Virtual Screening: Large libraries of virtual compounds can be rapidly screened using computational methods to identify promising candidates for synthesis and further testing. auctoresonline.orgtandfonline.com

Material Discovery: Machine learning-assisted approaches are being developed to design novel materials, such as polymers based on pyridine (B92270) structures, with specific functionalities. acs.org

For example, machine learning models have been successfully used to predict the corrosion inhibition efficiency of pyridine and quinoline (B57606) compounds. dinus.ac.idkneopen.com Furthermore, integrated computational approaches have been employed for the in silico design of new purinyl pyridine derivatives as potential kinase inhibitors. tandfonline.com The application of these methods to this compound could lead to the rational design of new derivatives with tailored properties for various applications.

Discovery of Unprecedented Chemical Transformations and Reactivities

Uncovering new chemical reactions and understanding the fundamental reactivity of this compound are crucial for expanding its synthetic utility. smolecule.com The pyridine ring and the carboxylic acid functional group provide multiple sites for chemical modification, opening up possibilities for novel transformations. nih.govjscimedcentral.com

Future research directions may include:

Activation of the Pyridine Nucleus: Exploring new methods to activate the pyridine ring towards reactions like nucleophilic substitution or cycloaddition can lead to the synthesis of novel heterocyclic systems. mdpi.com

Functionalization of the Alkyl Chain: Investigating new reactions to modify the pentanoic acid side chain can create a diverse range of derivatives with different physical and chemical properties.

Metal-Complex Catalysis: The nitrogen atom of the pyridine ring can coordinate with metal ions, and these complexes can exhibit unique catalytic activities. rsc.orgjscimedcentral.com

Photocatalysis: The use of light to promote chemical reactions offers a mild and sustainable approach to chemical synthesis, and its application to pyridine derivatives is an emerging area of research. cardiff.ac.uk

Researchers have already demonstrated novel syntheses of dihydropyridine (B1217469) carboxylic acid derivatives through the activation of ynones with triflic anhydride (B1165640), showcasing the potential for discovering new reactive pathways. mdpi.com The development of unprecedented routes to amide-functionalized compounds using carboxylic acid derivatives also highlights the ongoing innovation in this field. acs.orgnih.gov

Development of Novel Analytical Platforms for Complex Chemical Systems

As the complexity of chemical research increases, so does the need for advanced analytical techniques to characterize and quantify molecules within intricate mixtures. For this compound and its derivatives, the development of novel analytical platforms is essential for monitoring reactions, assessing purity, and studying their behavior in biological or environmental systems.

Future research in this area could focus on:

High-Resolution Mass Spectrometry: Techniques like desorption electrospray ionization (DESI) coupled with mass spectrometry can provide rapid and sensitive analysis of reaction kinetics and complex mixtures. acs.org

Advanced Spectroscopic Methods: The development of novel spectroscopic approaches, such as correlated surface-enhanced Raman scattering (SERS) and fluorescence microscopy, can enable the identification of specific molecules in complex environments. acs.org

Chromatographic Separations: Improving liquid chromatography methods, particularly for the analysis of short-chain fatty acids and their derivatives, is crucial for accurate quantification. mdpi.com

Robotic Platforms: The use of automated robotic platforms can facilitate high-throughput screening and analysis of chemical and biological samples. nih.gov

Recent advancements include the development of near-infrared fluorescent bile acid derivatives for in vivo imaging and the use of liquid chromatography-tandem mass spectrometry for the analysis of short-chain fatty acids after conjugation. mdpi.comnih.gov These innovative analytical methods will be vital for advancing the research on this compound and its applications.

Q & A

Q. What are the recommended analytical methods for confirming the structural integrity of 2-(2-pyridinyl)pentanoic acid in synthetic batches?

To verify structural integrity, use a combination of 1H/13C NMR to confirm the pyridinyl and pentanoic acid moieties. Pay attention to the chemical shifts of the pyridine protons (δ 7.2–8.6 ppm) and the carboxylic acid proton (δ 12–13 ppm). High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight ([M+H]+ expected for C10H11NO2: 193.0739). HPLC purity analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) can detect impurities ≥0.1% .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like 2-isopropylpentanoic acid?

Stereochemical control during alkylation steps is key. Use chiral catalysts (e.g., BINAP-Ru complexes) to avoid racemization. Monitor reaction intermediates via thin-layer chromatography (TLC) with iodine visualization. Purification via recrystallization in ethyl acetate/hexane (3:1 ratio) reduces isopropyl-substituted byproducts. Reaction temperature control (60–70°C) minimizes thermal degradation .

Q. What solvent systems are compatible with this compound for in vitro assays?

The compound is soluble in DMSO (up to 50 mM) and aqueous buffers at pH >5 . For cell-based studies, use phosphate-buffered saline (PBS) with 0.1% BSA to prevent aggregation. Avoid chloroform or ethers due to poor solubility .

Advanced Research Questions

Q. How does the pyridinyl substituent influence the pharmacokinetic properties of this compound compared to valproic acid derivatives?

The pyridinyl group enhances hepatic targeting by increasing affinity for liver-specific transporters (e.g., OATP1B1). In rats, the terminal half-life (t1/2) is extended to ~50 min post-oral administration, with liver Cmax values >2500 ng/g , outperforming valproic acid analogs. However, systemic bioavailability remains low (2–4%) due to first-pass metabolism .

Q. What experimental strategies resolve contradictions in the caspase-inhibitory activity of this compound analogs across different models?

Discrepancies in caspase-3 inhibition (e.g., IC50 variability between murine and human hepatocytes) may arise from species-specific enzyme conformations. Use cryo-EM to compare binding modes and isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-validate findings using gene-edited cell lines (e.g., CRISPR-Cas9-modified HEK293T) expressing humanized caspase-3 .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved blood-brain barrier (BBB) penetration?

Introduce fluorine substituents at the pentanoic acid β-position to enhance lipophilicity (logP >1.5). Replace the pyridinyl group with 4-azidophenyl for click chemistry-based BBB targeting. In silico modeling (e.g., SwissADME) predicts BBB permeability scores >0.3, while in situ perfusion assays in rodents validate uptake .

Q. What methodologies quantify the stability of this compound under physiological conditions?

Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS to track degradation products. The compound degrades via β-oxidation of the pentanoic chain, forming 2-(2-pyridinyl)propanoic acid. Stabilize formulations with antioxidants (e.g., ascorbic acid at 0.01% w/v) .

Methodological Guidance for Contradictory Data

Q. Discrepancies in reported IC50 values for enzyme inhibition assays: How to troubleshoot?

  • Standardize assay buffers : Use 50 mM Tris-HCl (pH 7.4) with 1 mM DTT to maintain enzyme activity.
  • Control for metal ions : Chelators (EDTA) prevent interference from trace Zn²+ or Mg²+.
  • Validate with positive controls : Include known inhibitors (e.g., IDN-6556 for caspases) to calibrate readouts .

Q. Resolving inconsistent in vivo efficacy between rodent models and human cell lines

  • Use humanized liver chimeric mice (e.g., FRG KO models) to bridge interspecies differences.
  • Pharmacodynamic (PD) markers : Measure caspase-3 cleavage products (e.g., PARP-1 fragments) in both systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.